N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23F3N4O2S and its molecular weight is 440.49. The purity is usually 95%.
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Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H18F3N3O2S and a molecular weight of approximately 386.5 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a trifluoromethyl group, which are integral to its biological activity.
Target Interactions
this compound is believed to exert its effects through interactions with various enzymes and receptors. Thiadiazole derivatives are known to interfere with multiple biochemical pathways, including those involved in cell proliferation and apoptosis. Specifically:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that mediate growth signals.
Biological Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties . The following table summarizes the biological activities associated with similar thiadiazole derivatives:
Compound Type | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
Thiadiazole | Antiproliferative | 0.64 | |
Thiadiazole | Apoptosis induction | N/A | |
Thiadiazole | Antimicrobial | Varies |
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have demonstrated that thiadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example, compounds similar to this compound showed IC50 values in the low micromolar range against several tumor types .
- Antimicrobial Properties : Research has indicated that thiadiazole compounds exhibit antimicrobial activity against various pathogens. For instance, studies on related structures revealed effective inhibition against Mycobacterium bovis and other bacterial strains .
- Mechanistic Insights : A study highlighted that similar compounds disrupt critical pathways such as RNA polymerase II transcription mediated by CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . This suggests a potential mechanism through which this compound could exert its therapeutic effects.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2S/c1-13-18(30-26-25-13)19(29)27-10-8-15(9-11-27)12-24-17(28)7-4-14-2-5-16(6-3-14)20(21,22)23/h2-3,5-6,15H,4,7-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXGVCUIWJSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.